REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH3:8][N:9]1[CH:13]=[CH:12][N:11]=[C:10]1[CH:14]([C:21]1[CH:26]=[CH:25][C:24]([O:27]C2CCCCO2)=[CH:23][CH:22]=1)[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(Cl)Cl>[OH:27][C:24]1[CH:25]=[CH:26][C:21]([CH:14]([C:10]2[N:9]([CH3:8])[CH:13]=[CH:12][N:11]=2)[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
ester
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1)C(CC(=O)OCC)C1=CC=C(C=C1)OC1OCCCC1
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a yellow oily residue, which
|
Type
|
WASH
|
Details
|
washed with water, saturated NaHCO3, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product was crystallized in EtOAc-hexane
|
Type
|
CONCENTRATION
|
Details
|
The mother liquid was concentrated
|
Type
|
CUSTOM
|
Details
|
flash chromatographed (silica gel, 50% EtOAc in hexane as eluant)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(CC(=O)OCC)C=1N(C=CN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |